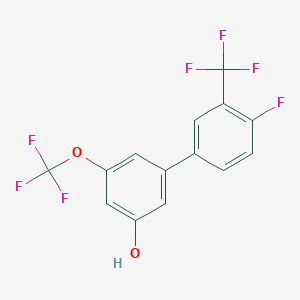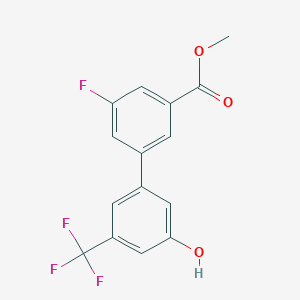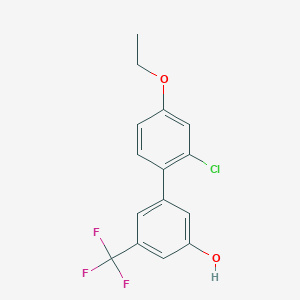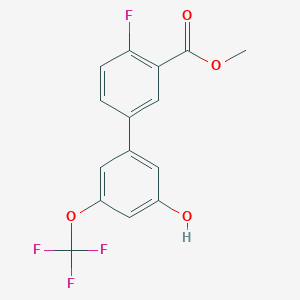
5-(4-Fluoro-3-trifluoromethylphenyl)-3-trifluoromethoxyphenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-Fluoro-3-trifluoromethylphenyl)-3-trifluoromethoxyphenol, 95% (5-F3TFP-3TFMP) is a synthetic compound that has been used in a variety of scientific research applications. It is a fluorinated phenol that is structurally similar to other fluorinated phenols, such as 4-fluorophenol and 3-fluorophenol. 5-F3TFP-3TFMP is a highly water-soluble compound and is used in a range of laboratory experiments.
Wissenschaftliche Forschungsanwendungen
5-F3TFP-3TFMP has been used in a variety of scientific research applications. It has been used as a substrate for the synthesis of various fluorinated compounds, such as 4-fluoro-3-trifluoromethylphenol and 3-fluorophenol. It has also been used as a reagent in the synthesis of various pharmaceutical compounds, such as dihydropyridines and thiadiazoles. 5-F3TFP-3TFMP has also been used in the synthesis of a variety of organic compounds, such as amides, nitriles, and esters.
Wirkmechanismus
The mechanism of action of 5-F3TFP-3TFMP is not fully understood. It is believed that the fluorinated phenol group of 5-F3TFP-3TFMP is able to interact with various biological molecules, such as proteins and enzymes, to produce various biochemical and physiological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-F3TFP-3TFMP are not fully understood. However, it has been shown to have antifungal and antibacterial activity, and has been used in the treatment of various fungal and bacterial infections. It has also been shown to have anti-inflammatory and antioxidant effects, and has been used in the treatment of various inflammatory and oxidative stress-related conditions.
Advantages and Limitations for Laboratory Experiments
The advantages of using 5-F3TFP-3TFMP in laboratory experiments include its high water solubility, which makes it easy to work with and store. It is also stable at room temperature, which makes it suitable for a variety of laboratory experiments. The main limitation of 5-F3TFP-3TFMP is its relatively low purity, which can affect the accuracy of the results.
Zukünftige Richtungen
There are a number of potential future directions for 5-F3TFP-3TFMP. One potential direction is the development of more efficient synthesis methods that yield higher purity products. Another potential direction is the investigation of its mechanism of action in more detail, as this could lead to a better understanding of its biochemical and physiological effects. Additionally, further research could be conducted to explore the potential therapeutic applications of 5-F3TFP-3TFMP, such as its use in the treatment of various fungal and bacterial infections. Finally, further research could be conducted to explore the potential toxicological effects of 5-F3TFP-3TFMP, as this could provide important information on its safety.
Synthesemethoden
5-F3TFP-3TFMP can be synthesized using a variety of methods. The most common method is the reaction of 4-fluoro-3-trifluoromethylphenol with trifluoroacetic anhydride in the presence of a suitable catalyst, such as pyridine. This method yields a product with 95% purity. Other methods include the reaction of 4-fluoro-3-trifluoromethylphenol with trifluoromethanesulfonic anhydride in the presence of a suitable catalyst, such as triethylamine.
Eigenschaften
IUPAC Name |
3-[4-fluoro-3-(trifluoromethyl)phenyl]-5-(trifluoromethoxy)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7F7O2/c15-12-2-1-7(5-11(12)13(16,17)18)8-3-9(22)6-10(4-8)23-14(19,20)21/h1-6,22H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMRUGOKTQLHWOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=CC(=C2)OC(F)(F)F)O)C(F)(F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7F7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40686741 |
Source


|
| Record name | 4'-Fluoro-5-(trifluoromethoxy)-3'-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40686741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261922-17-1 |
Source


|
| Record name | 4'-Fluoro-5-(trifluoromethoxy)-3'-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40686741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![5-[3-(Cyclopropylaminocarbonyl)phenyl]-3-trifluoromethylphenol, 95%](/img/structure/B6384918.png)
